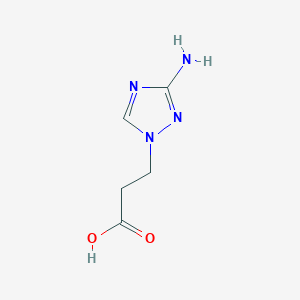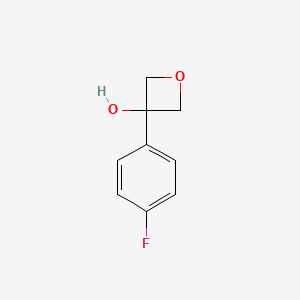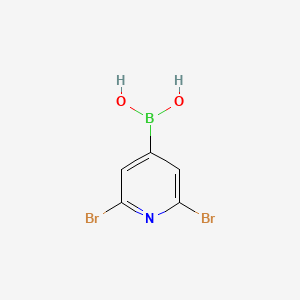
2,6-Dibromopyridine-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromopyridine-4-boronic acid is an organoboron compound with the molecular formula C5H4BBr2NO2. It is a derivative of pyridine, where the 2 and 6 positions are substituted with bromine atoms, and the 4 position is substituted with a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromopyridine-4-boronic acid typically involves the following steps:
-
Halogen-Metal Exchange and Borylation: For example, 2,6-dibromopyridine can be treated with n-butyllithium to form the corresponding lithium intermediate, which is then reacted with a boron reagent like trimethyl borate to yield this compound .
-
Palladium-Catalyzed Cross-Coupling: : Another common method involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with a boron reagent such as bis(pinacolato)diboron. This reaction is typically carried out in the presence of a palladium catalyst and a base under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Large-scale production may involve continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2,6-Dibromopyridine-4-boronic acid undergoes various types of chemical reactions, including:
-
Suzuki-Miyaura Cross-Coupling: : This is the most common reaction involving this compound. It couples with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds .
-
Oxidation and Reduction: : While less common, this compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be oxidized to form corresponding boronic acids or reduced to form boranes .
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, palladium(0) complexes.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
2,6-Dibromopyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those that require the formation of biaryl structures.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The primary mechanism by which 2,6-Dibromopyridine-4-boronic acid exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group of this compound transfers to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
2-Bromopyridine: A simpler analog with only one bromine substituent.
2,5-Dibromopyridine: Another analog with bromine substituents at the 2 and 5 positions.
Uniqueness
2,6-Dibromopyridine-4-boronic acid is unique due to its dual bromine substituents and boronic acid group, which provide high reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with high precision .
特性
IUPAC Name |
(2,6-dibromopyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBYDLBSSITNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
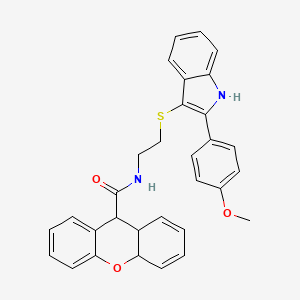
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2641964.png)
![1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2641965.png)

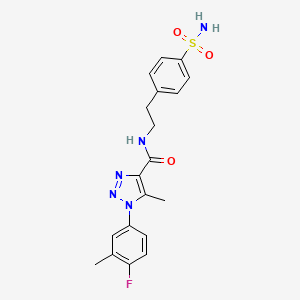
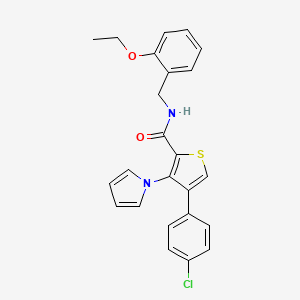
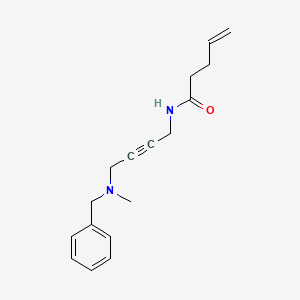
![2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2641975.png)
![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)but-2-enamide](/img/structure/B2641976.png)
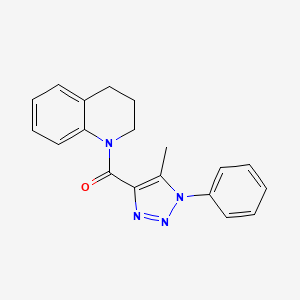
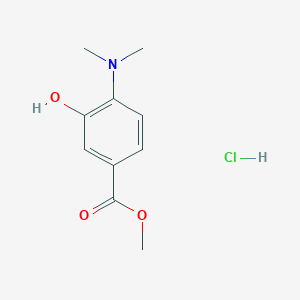
![1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2641983.png)
